7-甲氧基-1H-吲哚-2-甲醛

描述

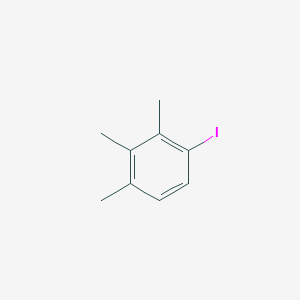

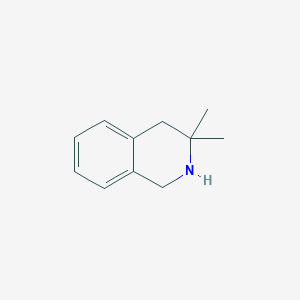

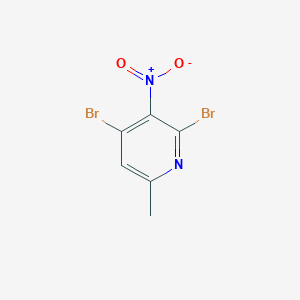

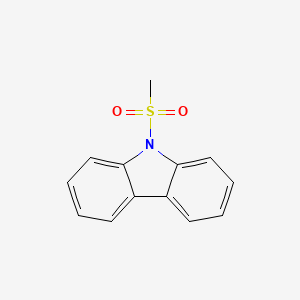

7-Methoxy-1H-indole-2-carbaldehyde is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of 7-methoxy-1H-indole-2-carbaldehyde consists of a benzopyrrole nucleus, which is aromatic in nature due to the presence of 10 π-electrons . The structure also includes a methoxy group and a carbaldehyde group .科学研究应用

药理学:抗病毒和抗癌应用

7-甲氧基-1H-吲哚-2-甲醛由于其结构与已知生物活性化合物相似,在药理学领域显示出前景 . 它的吲哚核心是许多治疗剂的关键特征,对该核心的修饰可以导致有效的抗病毒和抗癌特性。 例如,已经合成了吲哚衍生物来抑制色氨酸双加氧酶,这是抗癌免疫调节剂的潜在靶点 .

生物化学:酶抑制

在生物化学中,7-甲氧基-1H-吲哚-2-甲醛用作合成酶抑制剂的反应物 . 这些抑制剂可用于研究酶的功能和调节,从而提供对代谢途径和潜在治疗靶点的见解。

药物化学:药物开发

该化合物在药物化学中用作开发多种药物的前体 . 它在合成肝脏 X 受体 (LXR) 激动剂和前列腺素 E2 的 EP3 受体拮抗剂中的作用突出了其在药物开发中的多功能性。

有机合成:杂环化合物构建

7-甲氧基-1H-吲哚-2-甲醛在有机合成中起着至关重要的作用,特别是在构建天然产物和药物中存在的杂环化合物 . 它的反应性允许创建具有潜在生物活性的复杂分子。

化学工程:工艺开发

在化学工程中,该化合物参与药物和生化物质合成的工艺开发 . 它在制备各种生物活性分子中的作用强调了其在工业规模化学过程中的重要性。

材料科学:功能材料合成

吲哚衍生物在材料科学中被用于合成功能材料 . 它的分子结构可以有助于开发具有特定性质的新材料,以用于技术应用。

环境科学:污染物降解

环境科学研究已经研究了吲哚衍生物在污染物降解方面的潜力 . 该化合物的反应性可以用来分解有害的环境污染物,从而有助于生物修复工作。

蛋白质组学:蛋白质相互作用研究

最后,在蛋白质组学中,7-甲氧基-1H-吲哚-2-甲醛用于研究蛋白质相互作用 . 它可以成为理解细胞内蛋白质网络复杂动力学的宝贵工具。

未来方向

Indole derivatives, including 7-methoxy-1H-indole-2-carbaldehyde, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been used in the treatment of various disorders in the human body and have attracted increasing attention in recent years . Future research could focus on the synthesis of a variety of indole derivatives and screening their pharmacological activities .

作用机制

Target of Action

7-Methoxy-1H-indole-2-carbaldehyde, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules and has been shown to have a wide range of clinical and biological applications . .

Mode of Action

Indole derivatives are known to interact with their targets, causing various biological changes . These compounds can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A, suggesting that they may affect viral replication pathways .

Result of Action

Given the broad range of biological activities exhibited by indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .

生化分析

Biochemical Properties

7-Methoxy-1H-indole-2-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is involved in the preparation of β-carboline-1-carboxylic acids, which act as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 . These interactions are essential for regulating cellular processes and maintaining homeostasis.

Cellular Effects

The effects of 7-methoxy-1H-indole-2-carbaldehyde on cells are diverse and significant. It has been observed to inhibit tobacco cell growth, an effect that can be partially reversed by indole and tryptophan . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Its impact on these cellular processes highlights its potential as a therapeutic agent in various medical applications.

Molecular Mechanism

At the molecular level, 7-methoxy-1H-indole-2-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, thereby modulating their activity and influencing downstream cellular processes. The compound’s ability to interact with multiple receptors and enzymes underscores its versatility and potential in drug development .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-methoxy-1H-indole-2-carbaldehyde have been studied over time to understand its stability and degradationStudies have shown that it maintains its biochemical activity over extended periods, making it a reliable reagent for research purposes .

Dosage Effects in Animal Models

The effects of 7-methoxy-1H-indole-2-carbaldehyde vary with different dosages in animal models. At lower doses, it exhibits minimal toxicity and significant therapeutic potential. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

7-Methoxy-1H-indole-2-carbaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the synthesis of complex molecules, influencing metabolic flux and metabolite levels. The compound’s role in these pathways highlights its importance in cellular metabolism and its potential as a target for therapeutic intervention .

Transport and Distribution

Within cells and tissues, 7-methoxy-1H-indole-2-carbaldehyde is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, ensuring its effective participation in biochemical reactions. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic use .

Subcellular Localization

The subcellular localization of 7-methoxy-1H-indole-2-carbaldehyde is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects precisely where needed, enhancing its efficacy and reducing potential side effects .

属性

IUPAC Name |

7-methoxy-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-4-2-3-7-5-8(6-12)11-10(7)9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXQSRRPZKDXHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445311 | |

| Record name | 7-methoxy-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30464-91-6 | |

| Record name | 7-methoxy-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Phenyl-1,4-dioxaspiro[4,5]decane](/img/structure/B1609968.png)